molecular formula C21H17ClO6 B11163059 methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate

methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate

Cat. No.: B11163059
M. Wt: 400.8 g/mol
InChI Key: HZABUQILUOFFFP-UHFFFAOYSA-N
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Description

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with phenacyl bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, hydroxylated derivatives, and carboxylated compounds .

Scientific Research Applications

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate stands out due to its unique structural features, such as the presence of both chloro and phenylethoxy groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H17ClO6

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxo-7-phenacyloxychromen-3-yl)acetate

InChI

InChI=1S/C21H17ClO6/c1-12-14-8-16(22)19(27-11-17(23)13-6-4-3-5-7-13)10-18(14)28-21(25)15(12)9-20(24)26-2/h3-8,10H,9,11H2,1-2H3

InChI Key

HZABUQILUOFFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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